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For researchers and drug development professionals, the landscape of Janus kinase (JAK)

inhibitors is of significant interest, particularly for their therapeutic potential in myeloproliferative

neoplasms and other malignancies. This guide provides a comparative overview of two such

inhibitors: fedratinib, an FDA-approved drug for myelofibrosis, and JAK-IN-35, a lesser-known

compound available for research purposes. While a direct, comprehensive comparison is

hampered by the limited publicly available data for JAK-IN-35, this document summarizes the

existing evidence for both, highlighting the robust clinical data supporting fedratinib's efficacy.

Fedratinib is an oral, selective inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like

tyrosine kinase 3 (FLT3).[1] It has undergone extensive clinical evaluation and is approved for

the treatment of adult patients with intermediate-2 or high-risk primary or secondary

myelofibrosis.[2][3] In contrast, JAK-IN-35 (also known as TG46) is described as a JAK2

inhibitor for cancer research, with very limited data available in the public domain.[4][5]

Mechanism of Action: Targeting the JAK-STAT
Pathway
Both fedratinib and JAK-IN-35 are understood to exert their effects by inhibiting JAK2, a key

enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the regulation of cellular

proliferation, differentiation, and survival, and its aberrant activation is a hallmark of

myeloproliferative neoplasms.[6] By blocking JAK2, these inhibitors can disrupt the

downstream signaling cascade, leading to reduced proliferation of malignant cells and a

decrease in the production of pro-inflammatory cytokines.[6]
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Fedratinib binds to the ATP-binding site of the JAK2 kinase domain, thereby preventing its

phosphorylation activity and subsequent downstream signaling.[6] While it is highly selective

for JAK2, it also shows some activity against other JAK family members, albeit at significantly

lower potencies.[6] The precise binding mode and full selectivity profile of JAK-IN-35 are not

well-documented in available literature.
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Figure 1. Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of
fedratinib and JAK-IN-35 on JAK2.

Efficacy Data: A Tale of Two Compounds
A significant disparity exists in the available efficacy data for fedratinib and JAK-IN-35.

Fedratinib has been rigorously evaluated in multiple clinical trials, providing a solid evidence

base for its clinical utility. In contrast, the data for JAK-IN-35 is limited to in vitro biochemical

assays from commercial vendors, with no publicly available preclinical or clinical results.

Fedratinib: Clinical Efficacy in Myelofibrosis
The efficacy of fedratinib has been demonstrated in several key clinical trials, including

JAKARTA, JAKARTA2, and FREEDOM2. These studies have consistently shown that

fedratinib leads to significant reductions in spleen volume and improvements in myelofibrosis-

related symptoms.
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Table 1: Biochemical Potency of Fedratinib against JAK Family Kinases

Kinase IC50 (nM) Selectivity vs. JAK2

JAK2 3 -

JAK1 105 35-fold

TYK2 405 135-fold

JAK3 >1000 >334-fold

Data from preclinical in vitro

and pharmacokinetic studies.

[2][7][8]

Table 2: Clinical Efficacy of Fedratinib in Myelofibrosis (JAKARTA and JAKARTA2 Trials)

Trial Patient Population Primary Endpoint Result

JAKARTA JAK inhibitor-naïve

Spleen volume

reduction ≥35% at

week 24

47% (fedratinib) vs.

1% (placebo)[9]

Symptom response

rate at week 24

40% (fedratinib) vs.

9% (placebo)[9]

JAKARTA2
Previously treated

with ruxolitinib

Spleen volume

reduction ≥35% at end

of cycle 6

~30% of patients with

relapsed/refractory

disease or ruxolitinib

intolerance[10]

Data from the pivotal

phase III JAKARTA

and phase II

JAKARTA2 trials.[9]

[11][12]

Table 3: Efficacy of Fedratinib in Ruxolitinib-Failed/Intolerant Myelofibrosis (FREEDOM2 Trial)
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Endpoint Fedratinib (n=134)
Best Available Therapy
(BAT) (n=67)

Spleen volume reduction ≥35%

at end of cycle 6
36% 6%[13]

Symptom response rate at end

of cycle 6

Not reported in the primary

analysis

Not reported in the primary

analysis

Data from the phase III

FREEDOM2 trial.[13][14]

JAK-IN-35: Limited Biochemical Data
The publicly available efficacy data for JAK-IN-35 is sparse and inconsistent. Two different

suppliers report conflicting IC50 values for its inhibitory activity against JAK2. There is no

information on its selectivity against other JAK family kinases or other kinases in the human

kinome.

Table 4: Biochemical Potency of JAK-IN-35 against JAK2

Parameter Value Source

IC50 (cellular) 9.59 µM AdipoGen Life Sciences[4]

IC50 12.5 µM Cayman Chemical[5]

Data as reported by

commercial vendors.

Experimental Protocols
Detailed experimental protocols for the clinical trials of fedratinib are extensive and can be

found in the respective clinical trial publications. Below are generalized methodologies for key

in vitro assays used to characterize JAK inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)
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This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound

against a specific kinase.

Reagents and Materials: Recombinant JAK enzyme, kinase buffer, ATP, substrate peptide,

and the test compound (e.g., fedratinib or JAK-IN-35).

Procedure:

A series of dilutions of the test compound are prepared.

The recombinant JAK enzyme is incubated with the test compound dilutions in a kinase

reaction buffer.

The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.

The reaction is allowed to proceed for a defined period at a specific temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done using various methods, such as radioactivity-based assays (32P-ATP) or

fluorescence/luminescence-based assays (e.g., LanthaScreen™, Kinase-Glo®).[15][16]

The IC50 value is calculated by plotting the percentage of kinase inhibition against the log

concentration of the inhibitor.
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Figure 2. General workflow for an in vitro kinase inhibition assay.

Cellular Phospho-STAT Assay (General Protocol)
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This assay measures the ability of a compound to inhibit JAK-mediated phosphorylation of

STAT proteins within a cellular context.

Reagents and Materials: A suitable cell line (e.g., one that expresses a constitutively active

JAK2 mutant or can be stimulated with a cytokine), cell culture medium, cytokine (if needed),

test compound, lysis buffer, and antibodies specific for phosphorylated STAT (p-STAT) and

total STAT.

Procedure:

Cells are cultured in appropriate multi-well plates.

Cells are treated with various concentrations of the test compound.

If necessary, cells are stimulated with a cytokine (e.g., IL-3, IFN-γ) to activate the JAK-

STAT pathway.

Cells are lysed to release cellular proteins.

The levels of p-STAT and total STAT in the cell lysates are quantified using methods such

as Western blotting, ELISA, or flow cytometry.[1][17]

The inhibition of STAT phosphorylation is determined by comparing the p-STAT levels in

treated versus untreated cells.
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Cellular Phospho-STAT Assay

Seed Cells

Treat with Inhibitor

Stimulate with Cytokine
(if required)

Lyse Cells

Quantify p-STAT & Total STAT
(e.g., ELISA, Western Blot)

Determine Inhibition

Click to download full resolution via product page

Figure 3. General workflow for a cellular phospho-STAT assay.

Conclusion
Fedratinib is a well-characterized, selective JAK2 inhibitor with proven clinical efficacy and a

manageable safety profile for the treatment of myelofibrosis. The extensive data from multiple

clinical trials provide a clear understanding of its therapeutic potential. In contrast, JAK-IN-35
remains a research compound with very limited publicly available data. The conflicting

biochemical potency data and the absence of selectivity and in vivo efficacy information make a
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direct comparison with fedratinib impossible at this time. For researchers and clinicians,

fedratinib represents a validated therapeutic option, while JAK-IN-35 may be a tool for early-

stage, exploratory research into JAK2 inhibition. Further studies are required to elucidate the

full pharmacological profile of JAK-IN-35 and to determine if it holds any potential for future

therapeutic development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39265613/
https://pubmed.ncbi.nlm.nih.gov/39265613/
https://pubmed.ncbi.nlm.nih.gov/39265613/
https://www.targetedonc.com/view/freedom2-trial-shows-fedratinib-s-efficacy-and-safety-in-myelofibrosis
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/JAK2_JH1_JH2_V617F_LanthaScreen_Activity.pdf
https://bpsbioscience.com/jak2-janus-kinase-2-assay-kit-79520
https://www.revvity.com/product/htrf-stat3-p-y705-kit-96-pts-62at3pet
https://www.benchchem.com/product/b1682784#comparing-jak-in-35-and-fedratinib-efficacy
https://www.benchchem.com/product/b1682784#comparing-jak-in-35-and-fedratinib-efficacy
https://www.benchchem.com/product/b1682784#comparing-jak-in-35-and-fedratinib-efficacy
https://www.benchchem.com/product/b1682784#comparing-jak-in-35-and-fedratinib-efficacy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682784?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

